molecular formula C9H6F3NO B1319998 5-(Trifluoromethoxy)-1H-indole CAS No. 262593-63-5

5-(Trifluoromethoxy)-1H-indole

Cat. No. B1319998
Key on ui cas rn: 262593-63-5
M. Wt: 201.14 g/mol
InChI Key: XVYXWSODSCHHHB-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

To a solution of 5-(trifluoromethoxy)-1H-indole [262593-63-5] (1.00 g, 4.97 mmol) in CH2Cl2 (20 mL), cooled to 0° C., was added dropwise diethylaluminum chloride (1M solution in hexane; 7.46 mL, 7.46 mmol), and stirring was continued for 30 min. A solution of acetyl chloride (0.532 mL, 7.46 mmol) in CH2Cl2 (20 mL) was subsequently added, and the reaction mixture was stirred at 0° C. for 1 h. A 5% aqueous citric acid solution (100 mL) was then added at 0° C., and the mixture was stirred for 15 min at RT. The mixture (two phases) was filtered, and the precipitate was dried at 50° C. in vacuo for 1 h to afford the title compound. Beige solid. MS: 244.0 [M+H]+; tR (HPLC conditions c): 4.60 min. The material thus obtained was used directly in the next step without further purification
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.46 mL
Type
reactant
Reaction Step Two
Quantity
0.532 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2.[Cl-].C([Al+]CC)C.[C:21](Cl)(=[O:23])[CH3:22].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C(Cl)Cl>[F:14][C:2]([F:1])([F:13])[O:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[C:21](=[O:23])[CH3:22] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(OC=1C=C2C=CNC2=CC1)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.46 mL
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC
Step Three
Name
Quantity
0.532 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min at RT
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture (two phases) was filtered
CUSTOM
Type
CUSTOM
Details
the precipitate was dried at 50° C. in vacuo for 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(OC=1C=C2C(=CNC2=CC1)C(C)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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